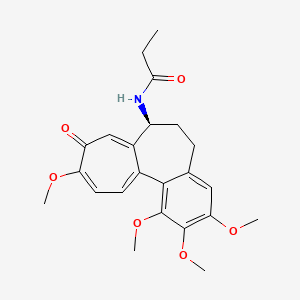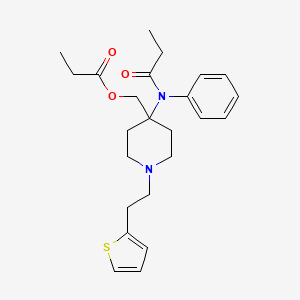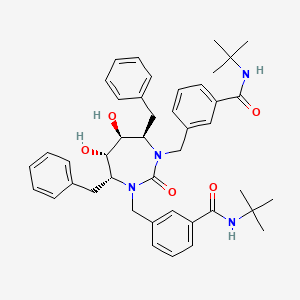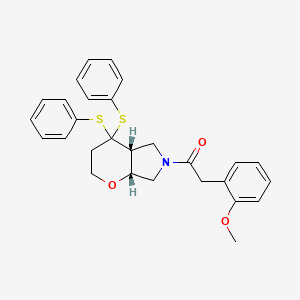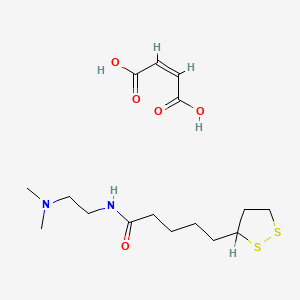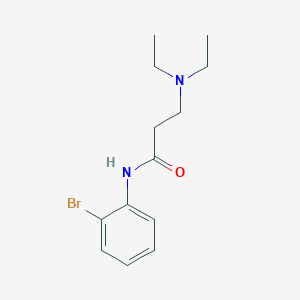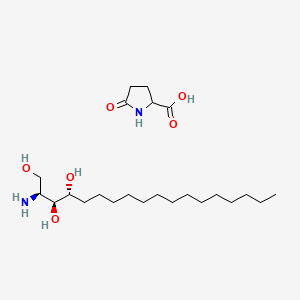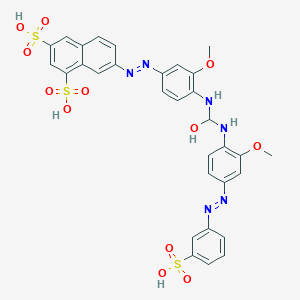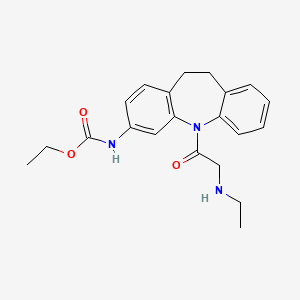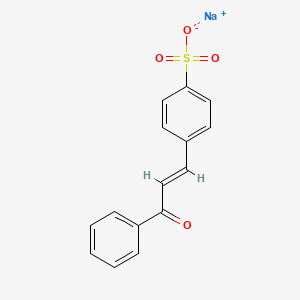
p-(3-Oxo-3-phenyl-1-propenyl)benzenesulfonic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-(3-Oxo-3-phenyl-1-propenyl)benzenesulfonic acid sodium salt: is an organic compound that belongs to the class of aromatic sulfonic acids. It is characterized by the presence of a sulfonic acid group attached to a benzene ring, which is further substituted with a 3-oxo-3-phenyl-1-propenyl group. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Méthodes De Préparation
The synthesis of p-(3-Oxo-3-phenyl-1-propenyl)benzenesulfonic acid sodium salt typically involves the sulfonation of benzene derivatives followed by the introduction of the 3-oxo-3-phenyl-1-propenyl group. The reaction conditions often require the use of concentrated sulfuric acid or oleum as the sulfonating agent. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
p-(3-Oxo-3-phenyl-1-propenyl)benzenesulfonic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts.
Applications De Recherche Scientifique
p-(3-Oxo-3-phenyl-1-propenyl)benzenesulfonic acid sodium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonyl chlorides.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of dyes, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of p-(3-Oxo-3-phenyl-1-propenyl)benzenesulfonic acid sodium salt involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins and enzymes, leading to inhibition or activation of their activity. The 3-oxo-3-phenyl-1-propenyl group can participate in various chemical reactions, further modulating the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar compounds to p-(3-Oxo-3-phenyl-1-propenyl)benzenesulfonic acid sodium salt include:
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in various industrial applications.
p-Toluenesulfonic acid: A widely used sulfonic acid in organic synthesis.
Propriétés
Numéro CAS |
30056-77-0 |
|---|---|
Formule moléculaire |
C15H11NaO4S |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
sodium;4-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonate |
InChI |
InChI=1S/C15H12O4S.Na/c16-15(13-4-2-1-3-5-13)11-8-12-6-9-14(10-7-12)20(17,18)19;/h1-11H,(H,17,18,19);/q;+1/p-1/b11-8+; |
Clé InChI |
GTUXVRXAXHYHBK-YGCVIUNWSA-M |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


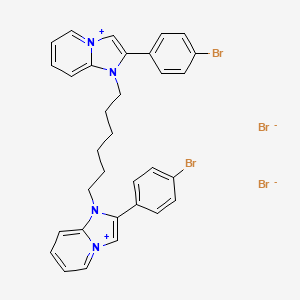
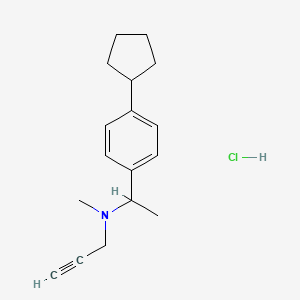
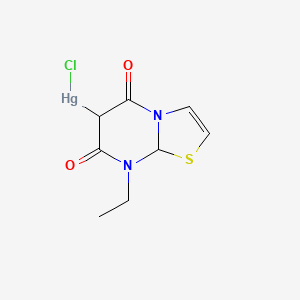

![N,N-diethylethanamine;2-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetic acid](/img/structure/B12772902.png)
